Varenicline Impurity 14
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Varenicline Impurity 14 involves multiple steps, starting from the precursor compounds used in the production of varenicline. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to facilitate the formation of the impurity. The exact synthetic route can vary depending on the manufacturing process, but it generally involves the reaction of intermediate compounds under specific conditions to yield the impurity .
Industrial Production Methods: In industrial settings, the production of this compound is usually an unintended consequence of the varenicline synthesis process. To control the levels of this impurity, manufacturers employ rigorous quality control measures, including the use of high-purity reagents and optimized reaction conditions. Analytical techniques such as high-performance liquid chromatography (HPLC) are used to monitor and quantify the impurity in the final product .
Chemical Reactions Analysis
Types of Reactions: Varenicline Impurity 14 can undergo various chemical reactions, including:
Oxidation: The impurity can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the impurity into different reduced forms.
Substitution: The impurity can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary, but they typically involve nucleophiles or electrophiles in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Varenicline Impurity 14 has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the purity of varenicline in pharmaceutical formulations.
Biology: Research on the biological effects of this impurity helps in understanding its potential impact on human health.
Medicine: Studies on the impurity’s pharmacokinetics and pharmacodynamics contribute to the development of safer and more effective smoking cessation therapies.
Mechanism of Action
The mechanism of action of Varenicline Impurity 14 is not as well-studied as that of varenicline itself. it is believed to interact with similar molecular targets, such as the nicotinic acetylcholine receptors. These interactions can potentially influence the pharmacological profile of the final pharmaceutical product, affecting its efficacy and safety .
Comparison with Similar Compounds
Varenicline: The parent compound used for smoking cessation.
N-nitroso-varenicline: Another impurity formed during the synthesis of varenicline, known for its potential carcinogenicity.
Other Nicotinic Receptor Agonists: Compounds like cytisine and bupropion, which also target nicotinic acetylcholine receptors.
Uniqueness: Varenicline Impurity 14 is unique due to its specific chemical structure and formation pathway. Unlike other impurities, it is formed under particular synthetic conditions and has distinct chemical properties that can influence the overall quality of the pharmaceutical product .
Properties
IUPAC Name |
1-[(1S,8R)-4,5-dinitro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-trien-10-yl]-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O5/c14-13(15,16)12(20)17-4-6-1-7(5-17)9-3-11(19(23)24)10(18(21)22)2-8(6)9/h2-3,6-7H,1,4-5H2/t6-,7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTXJBWOCIFUMR-KNVOCYPGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC(=C(C=C23)[N+](=O)[O-])[N+](=O)[O-])C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN(C[C@H]1C3=CC(=C(C=C23)[N+](=O)[O-])[N+](=O)[O-])C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
230615-59-5 |
Source
|
Record name | 2,3,4,5-Tetrahydro-7,8-dinitro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4X7FKT7C2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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